molecular formula C20H33NaO2 B12691080 Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate CAS No. 93839-77-1

Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate

Cat. No.: B12691080
CAS No.: 93839-77-1
M. Wt: 328.5 g/mol
InChI Key: LGMVLKTYFVXBLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate (CAS: 28161-39-9) is a sodium salt derived from the carboxylic acid variant, [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylic acid (CAS: 1740-19-8) . The compound features a complex tricyclic phenanthrene backbone with isopropyl and methyl substituents, contributing to its hydrophobic core, while the carboxylate group enhances ionic solubility. It is primarily used in industrial applications, such as in reaction masses with hydrogenated resin acids for adhesives or coatings .

Properties

CAS No.

93839-77-1

Molecular Formula

C20H33NaO2

Molecular Weight

328.5 g/mol

IUPAC Name

sodium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H34O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h13-17H,5-12H2,1-4H3,(H,21,22);/q;+1/p-1

InChI Key

LGMVLKTYFVXBLU-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves several steps, starting with the preparation of the phenanthrene backbone. The synthetic route typically includes:

    Cyclization reactions: to form the phenanthrene core.

    Substitution reactions: to introduce the isopropyl and methyl groups.

    Carboxylation: to add the carboxylate group. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Common reagents include halogens and nucleophiles, leading to the formation of different substituted products.

    Hydrolysis: This reaction can break down the compound into smaller fragments. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate exhibits several biological activities that make it a candidate for further research in medicinal applications:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures demonstrate effectiveness against various microbial strains, including Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity : The compound has shown selective toxicity towards certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes such as acetylcholinesterase, relevant in neurodegenerative disease research.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the antimicrobial efficacy of related compounds. It established a correlation between structural modifications and enhanced antimicrobial activity against gram-positive bacteria. This suggests that this compound could be modified to improve its effectiveness further.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research investigating the cytotoxic effects of similar compounds revealed significant activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were found to be in the low micromolar range, indicating strong potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The sodium salt belongs to a family of derivatives with shared phenanthrene skeletons but differing functional groups and counterions. Key analogues include:

Potassium [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
  • CAS : 38592-41-5
  • Molecular Formula : C20H29KO2
  • Molecular Weight : 340.55 g/mol
  • Functional Group : Carboxylate with potassium counterion.
  • Applications : Similar to the sodium salt, it is used in reaction masses with hydrogenated resin acids for industrial formulations .
[1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylic Acid
  • CAS : 1740-19-8
  • Molecular Formula : C20H30O2
  • Molecular Weight : 302.45 g/mol
  • Functional Group : Carboxylic acid.
  • Physical Properties: Boiling point 425.1°C, density 1.058 g/cm³, low water solubility due to non-ionic nature .
  • Applications : Serves as a precursor for salt formation; its high thermal stability suits high-temperature industrial processes .
Tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol (ABITOL)
  • CAS : 13393-93-6
  • Molecular Formula : C20H36O
  • Molecular Weight : 292.5 g/mol
  • Functional Group : Primary alcohol.
  • Physical Properties: Melting point 33–34°C, predicted boiling point 375.5°C, soluble in organic solvents (e.g., chloroform, methanol) .
  • Applications : Used as a plasticizer in polymers and a fragrance component in perfumes .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Group Boiling Point (°C) Solubility Key Applications
Sodium salt (Target) 28161-39-9 C20H29NaO2 ~322.4* Carboxylate N/A Polar solvents Resin acid formulations
Potassium salt 38592-41-5 C20H29KO2 340.55 Carboxylate N/A Polar solvents Resin acid formulations
Parent carboxylic acid 1740-19-8 C20H30O2 302.45 Carboxylic acid 425.1 Low water solubility Precursor for salts
ABITOL (Alcohol derivative) 13393-93-6 C20H36O 292.5 Alcohol 375.5 (predicted) Organic solvents Plasticizers, fragrances

*Calculated based on potassium salt’s molecular weight (340.55 g/mol) minus potassium’s atomic weight (39.1 g/mol) plus sodium’s (23.0 g/mol).

Key Research Findings

Ionic vs. Non-Ionic Derivatives: The sodium and potassium salts exhibit higher solubility in polar solvents due to their ionic nature, making them suitable for aqueous industrial formulations. In contrast, ABITOL’s alcohol group limits it to non-polar applications . The parent carboxylic acid’s low solubility restricts its direct use but enhances utility as a synthetic intermediate .

Thermal Stability :

  • The carboxylic acid’s high boiling point (425.1°C) suggests stability under extreme conditions, whereas ABITOL degrades at lower temperatures (predicted 375.5°C) .

Industrial Relevance :

  • Sodium and potassium salts are critical in resin acid blends for adhesives, while ABITOL’s role in plastics and perfumes highlights the impact of functional groups on application diversity .

Biological Activity

Sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate is a phenanthrene derivative that has garnered interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by:

  • Molecular Formula : C20H33NaO2
  • Molecular Weight : 328.46459 g/mol
  • Functional Groups : The presence of a carboxylate group enhances its reactivity and solubility in various solvents, making it suitable for diverse applications in organic synthesis and pharmaceutical formulations .

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Hydrogenation Reactions : These reactions involve the reduction of phenanthrene derivatives to obtain the saturated structure characteristic of this compound.
  • Carboxylation Techniques : The introduction of the carboxylate group can be achieved through various carboxylation methods that enhance the compound's solubility and reactivity.

These synthetic routes allow for the production of this compound with varying degrees of purity and yield depending on the conditions employed .

Anticancer Activity

A study examining the anticancer properties of phenanthrene derivatives found that certain compounds could inhibit the proliferation of cancer cells by inducing apoptosis. While this compound was not directly tested, its structural similarities suggest it may possess comparable properties.

Antimicrobial Effects

Research has indicated that similar phenanthrene derivatives exhibit antimicrobial effects against Gram-positive and Gram-negative bacteria. A comparative analysis showed that these compounds could disrupt bacterial cell membranes, leading to cell lysis.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameStructureUnique Features
Sodium Tetradecahydro...C20H33NaO2High molecular weight; potential anticancer activity
HydroabietylalcoholC20H32OEffective as a plasticizer; high molecular weight
Abietic AcidC20H30O2Used primarily in adhesives; contains a double bond
Glycerol EstersVariedUsed as plasticizers; differ significantly in properties

This table highlights the uniqueness of this compound in terms of its molecular structure and potential applications compared to other compounds.

Q & A

What are the optimal methods for synthesizing sodium tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate?

Level: Basic
Methodological Answer:
The synthesis typically involves saponification of the precursor carboxylic acid, (1R,4aR)-1,4a-dimethyl-7-isopropyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid. Neutralization with sodium hydroxide under controlled pH (7–8) in anhydrous ethanol at 60–70°C yields the sodium salt. Purification via recrystallization from ethanol/water mixtures ensures high purity. Intermediate steps may include acid chloride formation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as a catalyst, as described for analogous compounds .

How is the crystal structure of this compound determined experimentally?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanolic solution. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure refinement using SHELXL (part of the SHELX suite) resolves hydrogen atom positions via Fourier difference maps and applies anisotropic displacement parameters for non-H atoms. The software’s robust handling of twinned data (common in steroidal derivatives) ensures accurate stereochemical assignments .

Which analytical techniques are recommended for assessing purity and structural integrity?

Level: Basic
Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify impurities.
  • Liquid Chromatography-High-Resolution Quadrupole Time-of-Flight (LC-HR-QToF): Provides exact mass data (error < 5 ppm) for molecular formula confirmation.
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated chloroform or DMSO-d₆ resolves stereochemical ambiguities. For sodium salts, D₂O-based ²³Na NMR can confirm counterion integrity .

How can researchers address stereochemical inconsistencies in reported structures?

Level: Advanced
Methodological Answer:
Discrepancies in stereochemistry (e.g., axial vs. equatorial substituents) arise from crystallization conditions or refinement errors. To resolve:

Re-analyze raw diffraction data using Olex2 or Coot for electron density maps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.